Regioisomeric Differentiation: 2-Carboxylate vs. 3-Carboxylate Substituent Effects
Ethyl thiomorpholine-2-carboxylate differs from its 3-carboxylate regioisomer in the position of the ester substituent on the thiomorpholine ring. This positional isomerism results in distinct molecular geometries and electronic distributions, as confirmed by X-ray crystallography for the 2-isomer [1]. In contrast, the 3-isomer exhibits different physical properties, including a reported melting point of 118 °C and distinct conformational preferences . The 2-substitution pattern provides a different vector for derivatization and may confer altered pharmacokinetic properties compared to 3-substituted analogs, as observed in other heterocyclic carboxylate series [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Carboxylate ester at position 2; crystal structure determined |
| Comparator Or Baseline | Ethyl thiomorpholine-3-carboxylate (carboxylate ester at position 3) |
| Quantified Difference | Melting point: Not reported for 2-isomer; 3-isomer: 118 °C |
| Conditions | X-ray crystallography (2-isomer); literature melting point data (3-isomer) |
Why This Matters
Regioisomeric identity determines the spatial orientation of the ester group, directly impacting binding interactions, synthetic derivatization routes, and the compound's suitability for specific target pockets.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). Ethyl Thiomorpholine-2-carboxylate. Molbank, 2024(3), M1862. View Source
- [2] Rodríguez-Lozada, J., et al. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 23(11), 2984. View Source
